Cas no 6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride)
![(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride structure](https://www.kuujia.com/scimg/cas/6032-66-2x500.png)
6032-66-2 structure
Product name:(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- morphothebaine hydrochloride
- (R)-2,11-dihydroxy-10-methoxyaporphine hydrochloride
- 10-methoxy-6-methyl-aporphane-2,11-diol, neutral hydrochloride
- Aporphine-2, 10-methoxy-, hydrochloride
- 10-Methoxy-6-methyl-aporphan-2,11-diol, Neutrales Hydrochlorid
- NSC43486
- (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol,hydrochloride
- (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
- hydrochloride
- CHEMBL1979202
- Morphothebaine hydrochloride, (-)-
- UNII-KO8O8M1D1D
- 4H-Dibenzo(de,g)quinoline-2,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride (1:1), (6aR)-
- MORPHOTHEBAINE, HYDROCHLORIDE
- Morphothebaine hydrochloride [MI]
- 4H-Dibenzo[de,11-diol, 5,6,6a,7-tetrahydro-10-methoxy-6-methyl-, hydrochloride, (R)-
- Q27282355
- DTXSID20713741
- NSC-43486
- KO8O8M1D1D
- (6aR)-10-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol--hydrogen chloride (1/1)
- 6032-66-2
- (6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride
-
- Inchi: InChI=1S/C18H19NO3.ClH/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13;/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3;1H/t14-;/m1./s1
- InChI Key: PKNXICFDFBSZMX-PFEQFJNWSA-N
- SMILES: CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O.Cl
Computed Properties
- Exact Mass: 333.1133
- Monoisotopic Mass: 333.1131712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 417
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- PSA: 52.93
(6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride Related Literature
-
1. Organic chemistry
-
2. CCCLXVII.—The absorption spectra of phenanthripyridine alkaloidsAndré Girardet J. Chem. Soc. 1931 2630
6032-66-2 ((6ar)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-2,11-diol;hydrochloride) Related Products
- 65382-94-7(3-(sec-Butoxy)aniline)
- 1804443-55-7(2,3-Diamino-6-(difluoromethyl)-5-methylpyridine)
- 2110299-59-5(1-(3,3-dimethylbutyl)-3-methyl-1H-pyrazol-4-amine)
- 1251601-58-7(1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2172062-53-0(5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)
- 1424268-66-5(2-(2-bromophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide)
- 1805309-21-0(5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carbonyl chloride)
- 1069112-56-6(Phenyl (4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Hydrochloride)
- 1213429-21-0(METHYL(5R)-5-AMINO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk
